Nickel(II) Trifluoromethanesulfonate
Overview
Description
Nickel(II) Trifluoromethanesulfonate, also known as Nickel triflate, is used as a pharmaceutical intermediate and as OLED chemicals . It is partly soluble in water .
Synthesis Analysis
The synthesis of Nickel(II) Trifluoromethanesulfonate involves the use of hydrates . The diphenyl Ni(II) metal precursor dissolved in THF was added to the solution of Bis(cyclopentadienyl)nickel(II) in THF and the reaction mixture was stirred under reflux at 65 C for 24 hours .Molecular Structure Analysis
Nickel(II) Trifluoromethanesulfonate has a molecular formula of C2F6NiO6S2 . It contains high-spin octahedrally coordinated metal cations .Physical And Chemical Properties Analysis
Nickel(II) Trifluoromethanesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 356.82 .Scientific Research Applications
Electrochemical Synthesis of Nickel Nanoparticles
Nickel(II) Trifluoromethanesulfonate (OTf(-)) has been used in the synthesis of new nickel-containing ionic liquids. These liquids are instrumental in the electrochemical synthesis of nickel nanoparticles, offering insights into the crystal structures and electrochemical properties of these compounds (Sniekers et al., 2016).
Electrocatalytic Hydrogen Production
A nickel complex featuring Nickel(II) Trifluoromethanesulfonate (HOTf) demonstrates high catalytic rates for the reduction of protons to hydrogen, a significant finding for electrocatalytic hydrogen production (Klug et al., 2018).
Structural Studies in Solution and Solid State
Nickel(II) Trifluoromethanesulfonate has been studied in various solvents, revealing the structure of solvated nickel(II) ions in both solid state and solution. This research provides valuable insights into the coordination properties of the nickel(II) ion (Kristiansson et al., 2003).
Nickel Sulfide Cathodes in Lithium Batteries
Research into the use of nickel sulfide, synthesized through a solvothermal process and combined with Nickel(II) Trifluoromethanesulfonate-based electrolytes, shows promising applications in rechargeable lithium batteries. This study focuses on the electrochemical properties and potential of these compounds (Wang et al., 2008).
Ullmann-Type Coupling Reactions
Nickel(II) Trifluoromethanesulfonate is used as a catalyst in Ullmann-type coupling reactions, a significant process in organic chemistry. This research explores the application of this compound in catalyzing the homo-coupling of aryl trifluoromethanesulfonates (Yamashita et al., 1986).
Electrocatalysis and Nanostructures
Investigations into the electrodeposition of nickel from ionic liquids containing Nickel(II) Trifluoromethanesulfonate under a magnetic field highlight its role in influencing the kinetics of electrode processes and the morphology of metal deposits (Katayama et al., 2022).
Safety And Hazards
properties
IUPAC Name |
nickel(2+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRSDIJOUNNFMZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6NiO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431327 | |
Record name | Nickel(II) Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) Trifluoromethanesulfonate | |
CAS RN |
60871-84-3 | |
Record name | Nickel(II) Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICKEL(II) TRIFLUOROMETHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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